molecular formula C24H28N4O6S2 B3014021 (Z)-ethyl 4-((4-((3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 533868-57-4

(Z)-ethyl 4-((4-((3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B3014021
CAS RN: 533868-57-4
M. Wt: 532.63
InChI Key: FQHSSLUACZSFJH-BZZOAKBMSA-N
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Description

(Z)-ethyl 4-((4-((3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H28N4O6S2 and its molecular weight is 532.63. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

One of the notable applications of compounds related to (Z)-ethyl 4-((4-((3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is in antimicrobial studies. A study by Patel and Agravat (2009) describes the synthesis and antimicrobial studies of new pyridine derivatives, including the synthesis of benzothiazole and piperazine compounds. These compounds have been found to possess considerable antibacterial activity (Patel & Agravat, 2009).

Crystal Structure Analysis

Crystal structure analysis is another application area. Faizi et al. (2016) conducted a study on the crystal structure of a similar compound, providing insights into its molecular conformation and interactions (Faizi, Ahmad, & Golenya, 2016). This research is crucial for understanding the molecular arrangement and potential applications in material science.

Tuberculosis Treatment Research

Compounds with a similar structure have been evaluated for their potential in treating tuberculosis. A study by Jeankumar et al. (2013) investigated thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013). This research highlights the potential of such compounds in developing new treatments for infectious diseases.

Antimicrobial Drug Design

Piperazine-based benzothiazolyl-4-thiazolidinones, which are structurally similar, have been created for antibacterial applications. Patel and Park (2014) synthesized a new series of these compounds, demonstrating potent antibacterial effects against various bacterial strains (Patel & Park, 2014).

properties

IUPAC Name

ethyl 4-[4-[(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6S2/c1-4-28-21-19(33-3)7-6-8-20(21)35-23(28)25-22(29)17-9-11-18(12-10-17)36(31,32)27-15-13-26(14-16-27)24(30)34-5-2/h6-12H,4-5,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHSSLUACZSFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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